

3-Chloro-4-(4'-fluorobenzyl)phenylboronic acid molecular weight

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Compound of Interest

	3-Chloro-4-(4'-fluorobenzyl)phenylboronic acid
Compound Name:	3-Chloro-4-(4'-fluorobenzyl)phenylboronic acid
Cat. No.:	B1368681

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An In-depth Technical Guide to **3-Chloro-4-(4'-fluorobenzyl)phenylboronic acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Chloro-4-(4'-fluorobenzyl)phenylboronic acid**, a key building block in modern medicinal chemistry. The document details its physicochemical properties, outlines a detailed synthetic protocol, and explores its critical applications, particularly in palladium-catalyzed cross-coupling reactions for drug discovery. Emphasis is placed on the scientific rationale behind experimental procedures, safety and handling protocols, and the compound's role in the synthesis of complex molecular architectures. This guide serves as an essential resource for researchers leveraging substituted phenylboronic acids to advance novel therapeutic development.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

The landscape of modern drug discovery is profoundly influenced by the availability of versatile and functionalized chemical building blocks.^[1] Among these, organoboron compounds, especially phenylboronic acids, have become indispensable tools for medicinal chemists.^[1]

Their stability, ease of handling, and exceptional utility in robust carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling, have cemented their role in the synthesis of complex active pharmaceutical ingredients (APIs).[\[1\]](#)[\[2\]](#)

3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid is a member of this vital class of reagents. Its structure is strategically functionalized with three key features that make it highly valuable:

- The Boronic Acid Moiety (-B(OH)₂): This functional group is the reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of a new carbon-carbon bond.
- A Chlorine Atom: The presence of a halogen provides a site for further functionalization and influences the electronic properties of the phenyl ring, which can modulate the binding affinity of a final drug molecule to its biological target.[\[3\]](#)
- A Fluorobenzyloxy Group: The fluorine atom is a common bioisostere for hydrogen and can significantly enhance crucial pharmacokinetic properties such as metabolic stability and membrane permeability, leading to improved bioavailability.[\[3\]](#) The benzyloxy linker provides conformational flexibility.

This guide offers a detailed examination of this compound, from its fundamental properties to its practical application, providing researchers with the foundational knowledge required for its effective use in the laboratory.

Physicochemical and Structural Properties

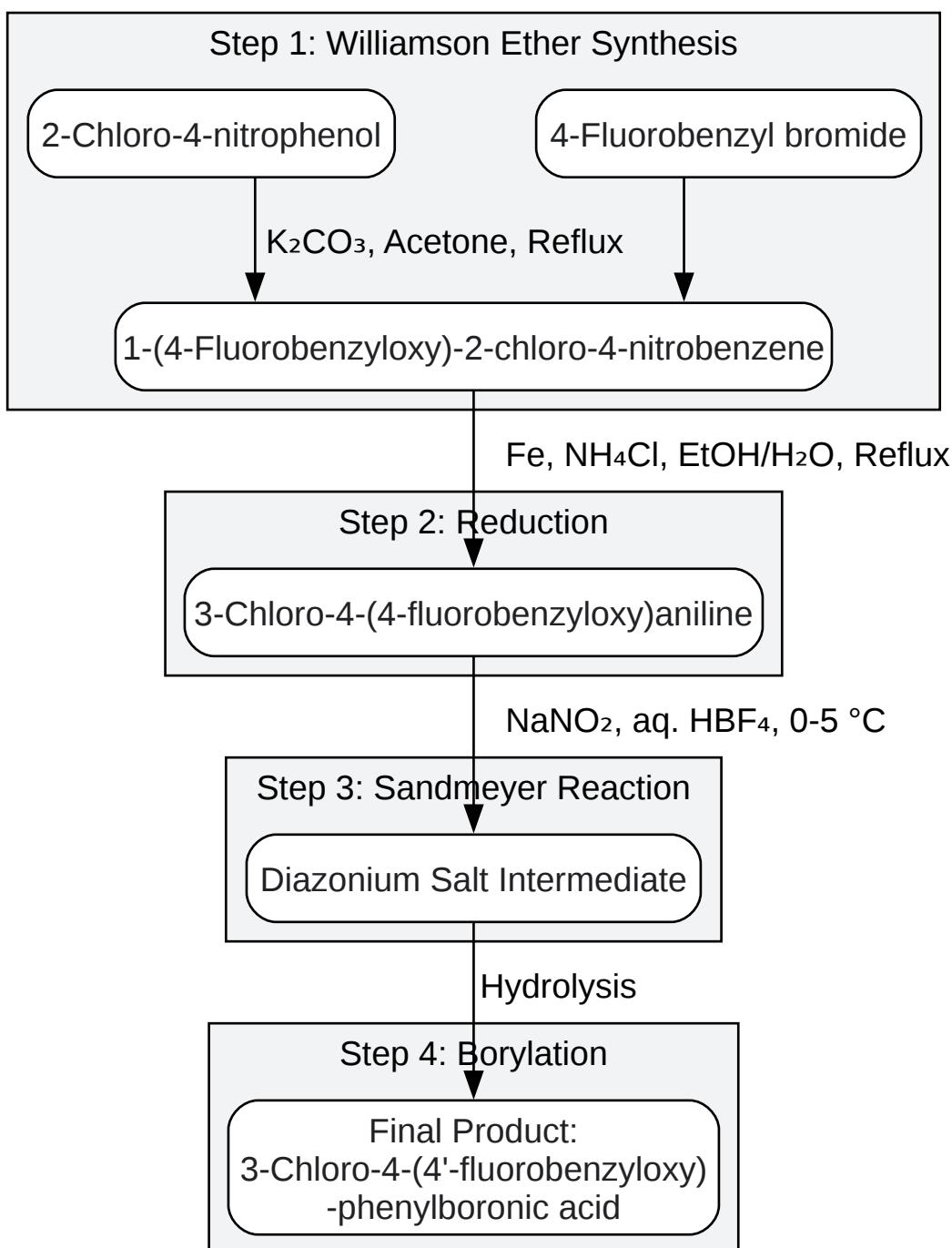
A thorough understanding of a reagent's physical and chemical properties is paramount for its successful application. The key identifiers and properties of **3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid** are summarized below.

Property	Value	Source(s)
Molecular Weight	280.49 g/mol	[4]
Molecular Formula	C ₁₃ H ₁₁ BClFO ₃	
CAS Number	849062-39-1	
Appearance	Solid	
Melting Point	181-186 °C	[4]
SMILES String	OB(O)c1ccc(OCc2ccc(F)cc2)c(Cl)c1	
InChI Key	GLLLLVYDIZNTKE-UHFFFAOYSA-N	

Synthesis and Purification Protocol

The synthesis of **3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid** is typically achieved through a multi-step process. The following protocol is a representative method based on established organometallic chemistry principles, such as those used for related halogenated arylboronic acids.[\[5\]](#) The causality behind key steps is explained to provide deeper insight.

Diagram: Synthetic Pathway



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Caption: A plausible multi-step synthesis of the target compound.

Step-by-Step Methodology

PART A: Synthesis of 1-(Benzyl)-2-chloro-4-fluorobenzene (Precursor)

- Reaction Setup: To a solution of 2-chloro-4-fluorophenol (1.0 eq) in a polar aprotic solvent such as acetone or DMF, add a weak base, typically potassium carbonate (K_2CO_3 , 2.0-3.0 eq).
 - Rationale: The base deprotonates the phenol to form a more nucleophilic phenoxide ion.
- Addition of Alkylating Agent: Add 4-fluorobenzyl bromide (1.1 eq) to the mixture.
- Reaction Conditions: Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - Rationale: The elevated temperature facilitates the S_N2 reaction (Williamson ether synthesis) between the phenoxide and the benzyl bromide.
- Workup and Isolation: After cooling, filter off the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ether precursor. Purify further by column chromatography if necessary.

PART B: Ortho-Lithiation and Borylation

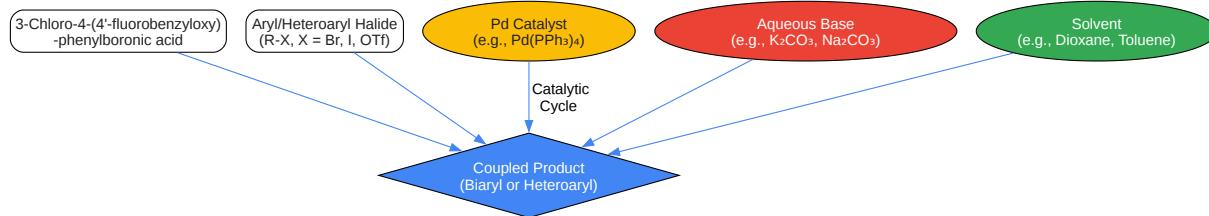
- Reaction Setup: Dissolve the precursor from Part A (1.0 eq) in a dry, anhydrous ether solvent (e.g., THF or diethyl ether) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon). Cool the flask to -78 °C using a dry ice/acetone bath.
 - Rationale: Anhydrous and inert conditions are critical to prevent quenching of the highly reactive organolithium intermediate. The low temperature is required to control the reaction and prevent side reactions.
- Lithiation: Slowly add a strong organolithium base, such as n-butyllithium (n-BuLi, 1.1 eq), dropwise via syringe. Stir the mixture at -78 °C for 1-2 hours.
 - Rationale: The n-BuLi acts as a strong base to deprotonate the aromatic ring at the position ortho to the chloro group, which is an ortho-directing group.

- **Borylation:** Add a trialkyl borate, typically trimethyl borate or triisopropyl borate (1.2 eq), dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
 - **Rationale:** The borate ester acts as an electrophile that traps the lithiated aromatic species, forming a boronate ester intermediate.[5]
- **Hydrolysis and Isolation:** Quench the reaction by carefully adding an acidic aqueous solution (e.g., 1M HCl). This hydrolyzes the boronate ester to the desired boronic acid. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** The crude product is often purified by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexanes mixture) to remove impurities, including boroximes (anhydride trimers).[6]

Applications in Drug Development: The Suzuki-Miyaura Coupling

The primary application of **3-Chloro-4-(4'-fluorobenzyl)phenylboronic acid** is as a coupling partner in palladium-catalyzed reactions to synthesize biaryl or aryl-heteroaryl structures. These motifs are prevalent in a vast number of marketed drugs.

Diagram: Suzuki-Miyaura Cross-Coupling Workflow



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Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Exemplary Protocol: Suzuki-Miyaura Reaction

- Reaction Setup: In a reaction vessel, combine **3-Chloro-4-(4'-fluorobenzyl)phenylboronic acid** (1.2 eq), the desired aryl or heteroaryl halide (e.g., a bromopyridine derivative, 1.0 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$, 0.02-0.05 eq), and a base (e.g., K_2CO_3 or Na_2CO_3 , 2.0-3.0 eq).[6]
 - Rationale: The palladium catalyst is the core of the reaction, facilitating the oxidative addition, transmetalation, and reductive elimination steps. The base is crucial for activating the boronic acid for the transmetalation step.
- Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water.[6]
 - Rationale: Degassing the solvent (e.g., by bubbling nitrogen through it) is essential to remove dissolved oxygen, which can oxidize and deactivate the $\text{Pd}(0)$ catalyst.
- Reaction Conditions: Heat the mixture under an inert atmosphere to 70-100 °C for 4-16 hours, monitoring progress by TLC or LC-MS.
- Workup and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic layer, dry it, and concentrate it. The crude product is then purified using flash column chromatography on silica gel to yield the final, highly pure coupled product.[6]

Safety, Handling, and Storage

Proper handling of chemical reagents is critical for laboratory safety. **3-Chloro-4-(4'-fluorobenzyl)phenylboronic acid** is classified with the signal word "Warning".

- Hazard Classifications: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

- Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, gloves, and a lab coat. When handling the solid powder, use a dust mask (e.g., N95) or conduct work in a fume hood to avoid inhalation.[7]
- Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust.[9] Ensure adequate ventilation and that eyewash stations and safety showers are readily accessible. [10] Wash hands thoroughly after handling.[7]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][10] Phenylboronic acids can be sensitive to moisture and may undergo dehydration to form cyclic boroxine anhydrides over time.
- First Aid:
 - Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[9][10]
 - Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[9]
 - Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]
 - Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[9]

Conclusion

3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid stands out as a highly functionalized and valuable reagent for chemical synthesis. Its carefully designed structure provides a versatile platform for introducing key pharmacophoric elements into potential drug candidates. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers in drug discovery to construct novel and complex molecules with greater efficiency and control, thereby accelerating the development of next-generation therapeutics.

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